5-(piperidin-4-yl)isoxazol-3-ol
Description
Contextualization within Isoxazole (B147169) and Piperidine (B6355638) Chemical Space and Research History
The significance of 5-(piperidin-4-yl)isoxazol-3-ol is best understood within the context of its constituent heterocyclic rings: isoxazole and piperidine. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry, with over 85% of biologically active chemical entities containing such a ring system. nih.gov
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement confers specific electronic and conformational properties, making the isoxazole moiety a versatile building block in drug design. idrblab.net Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. idrblab.net The synthesis of isoxazole-containing compounds has been an active area of research, with various methods developed for their preparation. google.comdundee.ac.uk
The piperidine ring, a six-membered nitrogen-containing heterocycle, is another prevalent scaffold in pharmaceuticals. Its presence can influence a molecule's physicochemical properties, such as basicity and lipophilicity, which are crucial for pharmacokinetic profiles.
The compound this compound, or 4-PIOL, was developed by Povl Krogsgaard-Larsen and colleagues and was first described in the scientific literature in 1987. wikipedia.org It was derived from THIP (gaboxadol), a known GABAA receptor agonist, and is structurally related to the neurotransmitter γ-aminobutyric acid (GABA) and the natural product muscimol. wikipedia.org
Significance as a Heterocyclic Scaffold in Medicinal Chemistry Research
The combination of the isoxazole and piperidine rings in this compound creates a unique heterocyclic scaffold that has been pivotal in medicinal chemistry research, particularly in the study of the central nervous system. Heterocyclic scaffolds are core structures upon which a variety of substituents can be placed to explore structure-activity relationships (SAR). The development of novel synthetic methods to create diverse functionalized heterocycles is a key area of research, as it expands the available chemical space for drug discovery. nih.gov
The scaffold of this compound has proven to be a valuable starting point for the design of modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. wikipedia.orgnih.gov GABAA receptors are crucial targets for a range of therapeutic areas, including anxiety, epilepsy, and sleep disorders. acs.org
The research on this compound and its derivatives has contributed significantly to the understanding of the structural requirements for interacting with GABAA receptors. nih.gov This knowledge is instrumental in the rational design of new drugs with improved selectivity and efficacy.
Role as a Key Research Tool and Lead Compound for Analog Development
Initially characterized as a low-affinity, low-efficacy partial agonist of the GABAA receptor, this compound also exhibits antagonistic properties in some systems. wikipedia.org This dual activity has made it a valuable research tool for probing the function of GABAA receptors. acs.org Its ability to interact with the receptor without causing significant desensitization, a common phenomenon with higher-efficacy agonists, is a noteworthy property. wikipedia.org
The utility of this compound extends beyond its direct biological activity; it has served as a crucial lead compound for the development of a wide array of analogs with more potent and specific pharmacological profiles. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
Through systematic structural modifications of the this compound scaffold, researchers have developed potent GABAA receptor antagonists. nih.gov For instance, the introduction of aryl groups at the 4-position of the isoxazole ring led to compounds with significantly higher affinity and antagonist potency. nih.gov
One notable example of an analog developed from this scaffold is 4-(3,3-diphenylpropyl)-5-(4-piperidyl)-3-isoxazolol (B11829602) hydrobromide (DPP-4-PIOL). This derivative was found to be a potent and selective antagonist of tonic GABAA receptor currents over phasic currents, highlighting the potential for developing subtype-selective modulators from the 4-PIOL template. nih.gov Another analog, 4-(1-Phenyl-naphthalen-2-ylmethyl)-5-piperidin-4-yl-isoxazol-3-ol, is also documented as a complex organic molecule with potential neuroactive properties.
The table below summarizes the key research findings related to this compound and some of its notable analogs.
| Compound | Alias | Key Research Finding | Reference |
| This compound | 4-PIOL | Low-affinity, low-efficacy partial agonist of the GABAA receptor with some antagonistic properties. First described in 1987. | wikipedia.org |
| 4-(3,3-diphenylpropyl)-5-(4-piperidyl)-3-isoxazolol hydrobromide | DPP-4-PIOL | Potent and selective antagonist of tonic GABAA receptor currents. | nih.gov |
| 4-Naph-Me-4-PIOL | A potent GABAA receptor antagonist with restored high affinity and potency. | wikipedia.org | |
| 4-aryl-5-(4-piperidyl)-3-isoxazolol derivatives | A series of high-affinity GABAA antagonists. | nih.gov | |
| 4-(1-Phenyl-naphthalen-2-ylmethyl)-5-piperidin-4-yl-isoxazol-3-ol | CHEMBL193370 | A complex analog with potential neuroactive properties. |
The following table presents some of the reported binding affinities and functional potencies for this compound and a derivative.
| Compound | Receptor/Assay | Value | Reference |
| This compound | GABAA receptor affinity (IC50) | 6–9 μM | wikipedia.org |
| 4-Naph-Me-4-PIOL | GABAA receptor binding (IC50) | 49 nM | wikipedia.org |
| 4-Naph-Me-4-PIOL | GABAA receptor binding (Ki) | 90 nM | wikipedia.org |
| 4-Naph-Me-4-PIOL | GABAA receptor functional (IC50) | 370 nM | wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-4-yl-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOYGSTYWVHCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157318 | |
| Record name | 5-(4-Piperidyl)isoxazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132033-91-1 | |
| Record name | 5-(4-Piperidinyl)-3(2H)-isoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132033-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Piperidyl)isoxazol-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132033911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Piperidyl)isoxazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways to the 5-(piperidin-4-yl)isoxazol-3-ol Core
The synthesis of the this compound core involves the strategic formation of the isoxazole (B147169) ring and the introduction of the piperidine (B6355638) group.
Isoxazole Ring Formation Strategies
The construction of the isoxazole ring is a cornerstone of the synthesis of this compound. Key strategies include cyclization reactions and 1,3-dipolar cycloadditions. nanobioletters.comnih.gov
Cyclization Reactions: Isoxazole rings can be formed through the cyclization of appropriate precursors. For instance, the reaction of β-diketones, β-ketoesters, or β-ketoamides with hydroxylamine (B1172632) can lead to the formation of the isoxazole ring. beilstein-journals.org The specific substitution pattern on the isoxazole is determined by the nature of the starting materials.
1,3-Dipolar Cycloaddition: This is a powerful and widely used method for constructing five-membered heterocyclic rings like isoxazoles. nih.govresearchgate.net The reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkene or an alkyne. researchgate.netmdpi.com For the synthesis of 3,5-disubstituted isoxazoles, the reaction of terminal alkynes with nitrile oxides, often generated in situ from the corresponding hydroximoyl chlorides or bromides, is a common and effective approach. nih.govrsc.orgnih.gov The regioselectivity of this reaction is a crucial aspect, often favoring the formation of 3,5-disubstituted products. mdpi.com The use of catalysts, such as copper, can improve reaction rates and regioselectivity, particularly for reactions involving terminal alkynes. beilstein-journals.org
| Strategy | Description | Key Features | References |
|---|---|---|---|
| Cyclization Reactions | Formation of the isoxazole ring from acyclic precursors like β-dicarbonyl compounds and hydroxylamine. | Versatile, substitution pattern controlled by starting materials. | beilstein-journals.org |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition between a nitrile oxide and a dipolarophile (alkene or alkyne). | High efficiency, good for constructing 3,5-disubstituted isoxazoles. Regioselectivity can be a key consideration. | nih.govresearchgate.netmdpi.comnih.govrsc.orgnih.gov |
Introduction and Functionalization of the Piperidine Moiety
The piperidine ring is a prevalent scaffold in drug discovery. mdpi.com Its introduction into the target molecule can be achieved through various synthetic routes.
One common approach involves starting with a pre-functionalized piperidine derivative. For example, a piperidine-4-carbaldehyde (B112701) or a related derivative can be used as a building block. This allows for the subsequent construction of the isoxazole ring onto the piperidine core.
Alternatively, the piperidine ring can be formed at a later stage of the synthesis. This might involve the reduction of a corresponding pyridine (B92270) precursor. Catalytic hydrogenation is a frequently employed method for this transformation. mdpi.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction.
Functionalization of the piperidine nitrogen, often protected during the initial synthetic steps, is a key aspect. The removal of a protecting group, such as a benzyl (B1604629) or a tert-butoxycarbonyl (Boc) group, allows for subsequent derivatization. nih.govresearchgate.net
Reaction Mechanisms and Conditions for Core Synthesis
The synthesis of the this compound core often involves a sequence of reactions with carefully controlled conditions.
A plausible synthetic route could begin with a protected piperidine-4-carboxaldehyde. This aldehyde can be converted to an oxime, which is then transformed into a hydroximoyl chloride. In situ generation of a nitrile oxide from this intermediate in the presence of a suitable alkyne would lead to the formation of the isoxazole ring via a 1,3-dipolar cycloaddition. nih.gov Subsequent deprotection of the piperidine nitrogen and any other protecting groups would yield the final core structure.
The reaction conditions for these steps are critical. The generation of the nitrile oxide, for instance, often requires a base such as triethylamine (B128534) or sodium bicarbonate. nih.gov The cycloaddition reaction itself can be performed in various solvents, including dichloromethane (B109758) or ethyl acetate, and may be carried out at room temperature or with heating. nih.gov
Strategies for Chemical Derivatization and Analog Generation
Once the this compound core is synthesized, it can be further modified to generate a library of analogs for structure-activity relationship (SAR) studies.
Modifications on the Isoxazole Ring System
The isoxazole ring offers several positions for modification.
4-Aryl Substitution: The introduction of an aryl group at the 4-position of the isoxazole ring is a common derivatization strategy. This can be achieved through cross-coupling reactions, such as the Suzuki or Stille coupling, if a suitable handle (e.g., a halogen) is present at the 4-position. Alternatively, the synthesis can be designed to incorporate the 4-aryl substituent from the outset, for example, by using a 4-aryl-substituted β-diketone in a cyclization reaction. Reports have shown that 4-aryl substituted isoxazoles can exhibit interesting biological activities. nih.gov For example, 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole has been identified as a potent and selective antagonist at human cloned dopamine (B1211576) D4 receptors. nih.gov
Modifications on the Piperidine Ring
The piperidine ring provides multiple avenues for chemical modification. mdpi.com
N-Alkylation: The secondary amine of the piperidine ring is a prime site for derivatization. N-alkylation can be readily achieved by reacting the piperidine with various alkyl or aralkyl halides in the presence of a base. scielo.brodu.edu This allows for the introduction of a wide range of substituents, which can significantly impact the pharmacological properties of the molecule.
Chiral Center Introduction: The introduction of chiral centers on the piperidine ring can lead to stereoisomers with distinct biological activities. This can be accomplished by using chiral starting materials or through stereoselective synthetic methods. mdpi.com For instance, stereoselective reduction of a substituted pyridine precursor can yield chiral piperidines.
Substitution Patterns: The piperidine ring can be further functionalized with various substituents at different positions. This can be achieved by starting with appropriately substituted piperidine precursors or by functionalizing the piperidine ring at a later stage. For example, the synthesis of (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors highlights the importance of specific substitution patterns on the piperidine ring. nih.gov
| Modification Site | Strategy | Examples | References |
|---|---|---|---|
| Isoxazole Ring | 4-Aryl Substitution | Introduction of a 4-chlorophenyl group. | nih.gov |
| Piperidine Ring | N-Alkylation | Reaction with alkyl or aralkyl halides. | scielo.brodu.edu |
| Chiral Center Introduction | Use of chiral starting materials or stereoselective synthesis. | mdpi.com | |
| Substitution Patterns | Introduction of various substituents at different positions. | nih.gov |
Bioisosteric Replacements of the Isoxazole Moiety (e.g., pyrazole (B372694), oxadiazole, triazole, isothiazole)
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to create a new molecule with improved characteristics. cambridgemedchemconsulting.comyoutube.com This approach, which can involve classical (similarly sized and shaped) or non-classical bioisosteres, aims to enhance the activity, selectivity, or pharmacokinetic properties of a lead compound. youtube.comprinceton.eduresearchgate.net For this compound, replacing the isoxazole ring with other five-membered heterocycles like pyrazole, oxadiazole, triazole, or isothiazole (B42339) is a key derivatization strategy.
Pyrazole Analogs: Pyrazoles are considered privileged structures in drug discovery due to their wide range of biological activities. nih.gov They are common bioisosteres for isoxazoles. A prevalent synthetic route to the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) hydrate. nih.gov This method allows for the creation of a variety of substituted pyrazoles that can mimic the isoxazole scaffold.
Oxadiazole Analogs: Oxadiazoles exist as several isomers, with 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) being prominent in medicinal chemistry. The 1,3,4-oxadiazole ring can be synthesized by the dehydrative cyclization of diacylhydrazine precursors, often using reagents like phosphorus oxychloride (POCl₃). nih.gov Alternatively, oxidative cyclization of acyl thiosemicarbazides can yield the corresponding 2-amino-1,3,4-oxadiazoles. nih.gov The 1,2,4-oxadiazole isomer can be prepared via the reaction of an amidoxime (B1450833) with an acylating agent, followed by cyclization. nih.gov A bioisosteric replacement strategy involving the substitution of an isoxazole ring with an oxadiazole has been successfully applied to methylene-azacyclic compounds, resulting in ligands with high affinity for nicotinic cholinergic receptors. nih.gov
Triazole Analogs: The 1,2,3-triazole ring is another important heterocycle often introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction is highly efficient and regiospecific, allowing for the straightforward linkage of a triazole core to a molecular scaffold. For example, benzo[d]isoxazole derivatives containing a 1,2,3-triazole moiety have been synthesized by reacting a propargylated isoxazole intermediate with various aryl azides. nih.gov
Isothiazole Analogs: Isothiazoles are sulfur-containing analogs of isoxazoles that are incorporated into various biologically active compounds, including fungicides and receptor antagonists. thieme-connect.com The synthesis of the isothiazole ring can be achieved through several methods, including (3+2) heterocyclization, which involves the reaction of components that supply two- and three-atom fragments to form the ring. thieme-connect.com Functionalized isothiazoles can be prepared from precursors like (4,5-dichloroisothiazol-3-yl)arylmethanols. researchgate.net
| Heterocycle | General Synthetic Route | Key Precursors | Reference |
|---|---|---|---|
| Pyrazole | Condensation | 1,3-Diketone and Hydrazine | nih.gov |
| 1,3,4-Oxadiazole | Dehydrative Cyclization | Diacylhydrazine | nih.gov |
| 1,2,4-Oxadiazole | Condensation/Cyclization | Amidoxime and Acylating Agent | nih.gov |
| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Alkyne | nih.gov |
| Isothiazole | (3+2) Heterocyclization | α,β-Unsaturated Aldehyde and Ammonium Thiocyanate | thieme-connect.com |
Development of Enantioselective Synthesis Routes for Chiral Derivatives
The piperidine ring of this compound lacks a stereocenter. However, derivatization can introduce chirality, making the development of enantioselective synthetic methods crucial for accessing single enantiomers, which often exhibit distinct biological activities. Research has focused on the enantioselective synthesis of the chiral piperidine core.
Chiral Lactam-Based Approaches: A powerful strategy for synthesizing enantiopure substituted piperidines utilizes phenylglycinol-derived oxazolopiperidone lactams. nih.gov These versatile chiral building blocks are available in both enantiomeric forms and allow for the regio- and stereocontrolled introduction of various substituents onto the piperidine ring. nih.govacs.org This methodology has been successfully applied to the synthesis of several piperidine-containing natural products. nih.govacs.org The process often involves the cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative. nih.govrsc.org
Catalytic Asymmetric Methods: Modern catalytic methods offer direct and efficient routes to chiral piperidines.
Copper-Catalyzed Dearomatization/Borylation: A novel stepwise strategy involves the partial reduction of pyridine derivatives to 1,2-dihydropyridines, followed by a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation. acs.org This method provides access to enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates that can be stereospecifically transformed into a variety of chiral piperidines. acs.org
Copper-Catalyzed Cyclizative Aminoboration: This method enables the synthesis of challenging 2,3-cis-disubstituted piperidines with high diastereoselectivity and enantioselectivity. researchgate.net Using a chiral copper/(S,S)-Ph-BPE catalyst system, a range of functionalized piperidines can be obtained under mild conditions. researchgate.net
| Methodology | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Chiral Lactam Auxiliary | (R)-Phenylglycinol, δ-oxo acid | Enantiopure polysubstituted piperidines | nih.govrsc.org |
| Dearomatization/Borylation | Cu(I) catalyst, Chiral Ligand (e.g., QuinoxP*) | Enantioenriched 3-boryl-tetrahydropyridines | acs.org |
| Cyclizative Aminoboration | Cu(OTf)₂, (S,S)-Ph-BPE ligand | 2,3-cis-disubstituted piperidines | researchgate.net |
Biological Activity and Pharmacological Profiles
Modulation of Neurotransmitter Systems
GABAergic System Interactions
5-(piperidin-4-yl)isoxazol-3-ol is recognized for its activity within the GABAergic system, primarily through its interaction with GABA-A receptors.
This compound (4-PIOL) is characterized as a low-efficacy partial agonist at GABA-A receptors. nih.govnih.gov Studies using whole-cell patch-clamp techniques on cultured cerebral cortical neurons have demonstrated its ability to induce an inward whole-cell current in a concentration-dependent manner. nih.gov This indicates its agonistic properties, albeit with lower efficacy compared to full agonists like isoguvacine. nih.gov
The compound's interaction with the GABA-A receptor is complex. While it can act as an agonist, it also exhibits antagonistic properties by inhibiting GABA-induced responses. nih.gov This dual activity underscores its characterization as a partial agonist. The isothiazol analog of 4-PIOL, 5-(4-piperidyl)isothiazol-3-ol, also demonstrates a similar partial agonist profile with comparable efficacy. nih.gov
In the development of more potent GABA-A antagonists, a series of 4-aryl-5-(4-piperidyl)-3-isoxazolol derivatives were synthesized and found to have significantly higher antagonist potencies than previously reported 4-PIOL antagonists. nih.gov
Table 1: GABA-A Receptor Ligand Profile of this compound and Related Compounds
| Compound | Receptor Interaction | Activity |
| This compound (4-PIOL) | GABA-A Receptor | Partial Agonist nih.govnih.gov |
| 5-(4-piperidyl)isothiazol-3-ol | GABA-A Receptor | Partial Agonist nih.gov |
| 4-aryl-5-(4-piperidyl)-3-isoxazolols | GABA-A Receptor | Antagonist nih.gov |
The effects of this compound are dependent on the subunit composition of the GABA-A receptor. Research has shown that the compound's-induced whole-cell currents are more pronounced in α1(val 121)β2γ2S receptor subunit combinations compared to α1(ile 121)β2γ2S combinations. nih.gov
Derivatives of 4-PIOL have been synthesized to explore and develop compounds with selectivity for specific alpha subunits. For instance, 5-piperidin-4-yl-3H- nih.govnih.govresearchgate.netoxadiazol-2-one and 5-piperidin-4-yl-3H- nih.govnih.govresearchgate.netoxadiazol-2-thione were found to be weak agonists at α2-, α3-, and α5-containing receptors, while acting as antagonists at α2-, α4-, and α6-containing receptors when co-applied with GABA. nih.gov This highlights the potential for developing subtype-selective drugs based on the 4-PIOL scaffold. nih.gov The development of α5-subunit-selective ligands is of particular interest for treating certain neurological and neuropsychiatric disorders. researchgate.netnih.gov
Table 2: Subunit Selectivity of this compound Derivatives
| Compound | Receptor Subtypes (Agonism) | Receptor Subtypes (Antagonism with GABA) |
| 5-piperidin-4-yl-3H- nih.govnih.govresearchgate.netoxadiazol-2-one | α2, α3, α5 (weak) nih.gov | α2, α4, α6 nih.gov |
| 5-piperidin-4-yl-3H- nih.govnih.govresearchgate.netoxadiazol-2-thione | α2, α3, α5 (weak) nih.gov | α2, α4, α6 nih.gov |
Serotonin (B10506) Receptor Ligand Potential
While the primary focus of research on this compound has been on the GABAergic system, the broader class of piperidine (B6355638) and isoxazole (B147169) derivatives has been investigated for their potential to interact with other neurotransmitter systems, including the serotonergic system. For instance, the compound PD182076, which shares structural similarities, has been noted in the context of serotonin receptor activity. The development of ligands that can target multiple receptors, such as serotonin and dopamine (B1211576) receptors, is an active area of research. nih.gov
Glycine (B1666218) Transporter 1 (GlyT1) Inhibition
The inhibition of Glycine Transporter 1 (GlyT1) is a therapeutic strategy for conditions associated with hypofunctional NMDA receptor-mediated neurotransmission, such as schizophrenia. nih.govnih.gov GlyT1 inhibitors increase the concentration of glycine in the synaptic cleft, thereby potentiating NMDA receptor activity. nih.govmdpi.com
While this compound itself is not a primary GlyT1 inhibitor, related derivatives containing the isoxazole or similar heterocyclic cores are being explored for this purpose. nih.gov The development of novel GlyT1 inhibitors often involves the synthesis of derivatives with various aromatic and heterocyclic groups to improve selectivity and pharmacokinetic properties. nih.goveurekaselect.com
Neuroprotective Activities
The modulation of GABAergic and glutamatergic systems has implications for neuroprotection. By influencing the balance between inhibitory and excitatory neurotransmission, compounds like this compound and its derivatives may offer neuroprotective benefits. researchgate.net The inhibition of GlyT1, for example, is being investigated as a potential strategy to promote neuroprotection. nih.gov The α5-subunit of the GABA-A receptor is also a target for drugs aimed at treating cognitive impairment and promoting recovery after stroke. nih.gov
Enzyme and Protein Target Modulation
The therapeutic potential of this compound and its derivatives stems from their ability to interact with and modulate the activity of several crucial enzymes and proteins. These interactions underpin their diverse pharmacological effects, ranging from the regulation of blood clot dissolution to the inhibition of cancer-related signaling pathways.
Plasmin Inhibition and Fibrinolysis Regulation
Fibrinolysis is the physiological process of breaking down fibrin (B1330869) in blood clots, a critical mechanism for preventing thrombosis. The key enzyme in this process is plasmin. Inhibition of plasmin can effectively reduce fibrinolysis and is a therapeutic strategy for managing bleeding conditions. The compound 5-(4-piperidyl)isoxazol-3-ol, also known as 4-PIOL, has been identified as a potent inhibitor of plasminogen binding. medchemexpress.com
Research has shown that 4-PIOL acts as a lysine (B10760008) mimetic, binding to the lysine-binding sites in the kringle domains of plasminogen. nih.gov This action prevents plasminogen from binding to fibrin, thereby blocking the protein-protein interaction essential for fibrinolysis. nih.gov Studies have demonstrated that 4-PIOL is more than four times as potent as the clinically used drug tranexamic acid. medchemexpress.com A strong correlation (R² = 0.93) has been observed between the anti-fibrinolytic activity of 4-PIOL and its binding affinity to the kringle 1 domain, supporting the proposed mechanism of inhibition. mdpi.com
The investigation of structurally similar compounds has revealed that minor modifications can fine-tune biological effects. For instance, 5-(4-piperidyl)isothiazol-3-ol was found to be superior in potency compared to the initial lead, 4-PIOL. medchemexpress.commdpi.com Conversely, N-substitution on either the piperidine or isoxazolone ring of 4-PIOL leads to a significant decrease in potency. nih.gov
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition (for specific derivatives)
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in numerous cellular processes, including cell growth, proliferation, and survival. nih.gov The delta isoform of PI3K (PI3Kδ) is a key component of the PI3K/Akt/mTOR signaling pathway and is a validated target in cancer therapy. nih.gov
Researchers have designed and synthesized a novel series of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as inhibitors of PI3Kδ. nih.gov The design of these compounds maintains a 2,4-disubstituted pyrimidine (B1678525) structure while incorporating a fused 3-(piperidin-4-yl)isoxazole moiety. nih.gov Many of these derivatives have demonstrated potent anti-proliferative activities against breast cancer cell lines. nih.gov Specifically, compounds 20 and 21 from this series exhibited significant cytotoxic effects and potent inhibitory activity against PI3Kδ. nih.gov
Histone Deacetylase (HDAC) Inhibition (for isoxazole-based lead structures)
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. google.com HDAC inhibitors have emerged as an important class of anti-cancer agents. The isoxazole scaffold has been utilized in the design of novel HDAC inhibitors. nih.gov
Specifically, derivatives based on a 3-hydroxy-isoxazole scaffold have been identified as inhibitors of HDAC6, a class IIb HDAC primarily located in the cytoplasm. google.comnih.gov The 3-hydroxy-isoxazole moiety is proposed to act as a zinc-binding group, coordinating with the catalytic zinc ion in the HDAC6 active site. google.comnih.gov Some of these compounds have shown good potency, with the most active reaching an IC50 of 700 nM. google.comresearchgate.net Furthermore, isoxazole-3-hydroxamate-based inhibitors have been developed, with compounds like SS-208 showing low nanomolar HDAC6 inhibitory activity and high selectivity over other HDAC isoforms. nih.gov
Sirtuin (SIRT1, SIRT2, SIRT3) Inhibition (for isoxazol-5-one analogues)
Sirtuins are a family of NAD+-dependent protein deacetylases involved in various cellular processes, including stress responses and aging. The isoxazol-5-one scaffold has been incorporated into analogues of cambinol (B1668241), a nonselective sirtuin inhibitor, to develop more potent and selective inhibitors.
These efforts have led to the identification of isoform-selective analogues. For example, specific isoxazol-5-one cambinol analogues have shown selectivity for SIRT1, SIRT2, or SIRT3. It is suggested that the anti-lymphoma activity of this class of compounds may be primarily due to SIRT2 inhibition.
Mitogen-Activated Protein Kinase (MEK1/2) Inhibition (for piperidine derivatives)
The Raf/MEK/ERK pathway is a critical signaling cascade that is frequently hyperactivated in human cancers. Mitogen-activated protein kinase (MEK1/2) represents a key therapeutic target within this pathway. While specific MEK1/2 inhibitors based on the this compound scaffold are not prominently detailed, the broader class of piperidine derivatives has been explored for this activity. For instance, the combination of farnesyl protein transferase inhibitors (FTIs) and MEK1,2 inhibitors has been shown to enhance apoptosis in H-Ras-transformed fibroblasts. nih.gov This suggests a potential synergistic interaction that could be relevant for piperidine-containing compounds that also possess FTI or other anti-cancer properties.
p300/CBP-associated factor (PCAF) Inhibition (for piperidine derivatives)
Histone acetyltransferases (HATs), such as p300/CBP-associated factor (PCAF), are crucial for regulating chromatin structure and gene expression. google.com Dysregulation of HAT activity is implicated in cancer development. While piperidine derivatives are not the most highlighted class of PCAF inhibitors in the provided context, the structurally related isothiazolones have been identified as potent inhibitors of both PCAF and p300. google.com Compounds like CCT077791 and CCT077792, which are isothiazolones, have been shown to decrease cellular acetylation and inhibit the proliferation of colon cancer cells. The exploration of piperidine-based structures as bioisosteres for the isothiazolone (B3347624) ring could be a potential avenue for developing novel PCAF inhibitors.
Topoisomerase II Inhibition (for piperidine derivatives)
Piperidine derivatives have been investigated as inhibitors of topoisomerase II, a critical enzyme involved in managing DNA topology during replication and transcription. nih.gov Inhibition of this enzyme can lead to cell death, making it a key target for anticancer agents. tandfonline.comtandfonline.com
Several studies have synthesized and evaluated piperidine-containing compounds for their ability to inhibit topoisomerase II. For instance, a series of 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides were developed as mimics of curcumin (B1669340) and demonstrated significant anti-proliferative properties linked to their inhibition of human DNA topoisomerase IIα. elsevierpure.comnih.gov Some of these mimics showed sub-micromolar anti-proliferative activity. elsevierpure.comnih.gov
Another study focused on 4-aryl/alkyl-1-(piperidin-4-yl)-carbonylthiosemicarbazides. tandfonline.com While these specific piperidine-thiosemicarbazides were less active than other tested compounds, they still exhibited inhibitory activity against both topoisomerase I and II, albeit at higher concentrations. tandfonline.com The research suggested that the topoisomerase-targeting drugs could be classified as either poisons, which stabilize the enzyme-DNA complex leading to DNA breaks, or catalytic inhibitors that block the enzyme's function without causing breaks. tandfonline.com In contrast, bisdioxopiperazine derivatives like ICRF-159 and ICRF-193 have been shown to inhibit topoisomerase II without stabilizing the covalent enzyme-DNA intermediate complex. nih.gov
The table below summarizes the inhibitory activities of various piperidine derivatives against Topoisomerase II.
| Compound Class | Specific Compounds | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|---|
| 4-Benzoylthiosemicarbazides | 1 and 2 | Topoisomerase II | 50 µM | tandfonline.com |
| 4-Aryl/alkyl-1-(piperidin-4-yl)-carbonylthiosemicarbazides | 3–6 | Topoisomerase I and II | 250 µM | tandfonline.com |
| Acridine–Thiosemicarbazone Derivatives | DL-01, DL-07, DL-08 | Topoisomerase IIα | Showed 74-79% inhibition at 100 µM | nih.gov |
| Benzothiazole (B30560) Piperidine Derivatives | 5f, 5h, 5i, 5k | E. coli DNA gyrase (Type II Topoisomerase) | 92 to 112 nM | researchgate.net |
Human Caseinolytic Protease P (HsClpP) Agonism (for oxadiazole derivatives)
Information regarding the agonism of oxadiazole derivatives on Human Caseinolytic Protease P (HsClpP) is not available in the provided search results. However, research has been conducted on 1,2,4-oxadiazole (B8745197) derivatives as inhibitors for other proteases, such as the main protease (Mpro) of the SARS-CoV-2 virus, which is critical for viral replication. nih.gov
Other Pharmacological Activities
Antimicrobial Properties (e.g., antibacterial, antifungal)
Derivatives containing the isoxazole or piperidine scaffold have shown notable antimicrobial activities.
Syntheses of 3-(isoxazolidin-5-yl)- and 3-(isoxazolidinium-5-yl)cephalosporins have yielded compounds with potent antibacterial effects. nih.gov Specifically, quaternarization of the isoxazolidine (B1194047) ring was found to enhance antibacterial activity. nih.gov One derivative with a hydroxyimino group demonstrated strong activity against staphylococci, while another with an N-hydroxypyridone group showed excellent activity against Pseudomonas. nih.gov
Extracts from Piper hispidum, a plant containing piperidine-related structures, were active against several yeasts (Candida albicans, C. parapsilosis, C. tropicalis) and bacteria (Staphylococcus aureus, Bacillus subtilis) with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 62.5 μg/mL. nih.gov The extract also demonstrated synergistic effects when combined with antifungal drugs like fluconazole (B54011) and nystatin (B1677061) against C. albicans. nih.gov Additionally, certain benzothiazole piperidine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase, a type II topoisomerase. researchgate.net
The table below presents the antimicrobial activities of relevant derivatives.
| Compound/Extract Source | Target Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Piper hispidum Extract | Yeasts (Candida spp.), S. aureus, B. subtilis | 15.6 - 62.5 µg/mL | nih.gov |
| Benzothiazole Piperidine Derivative (5h) | S. aureus | 0.030 µg/mL | researchgate.net |
| Benzothiazole Piperidine Derivative (5h) | E. coli | 0.065 µg/mL | researchgate.net |
| Benzothiazole Piperidine Derivative (5h) | P. aeruginosa | 0.060 µg/mL | researchgate.net |
| Benzothiazole Piperidine Derivative (5h) | B. subtilis | 0.050 µg/mL | researchgate.net |
Anticancer and Antiproliferative Effects (e.g., against breast cancer, hepatocellular carcinoma)
The piperidine and oxadiazole moieties are features in various compounds designed for anticancer applications. nih.govnih.gov Piperidine alkaloids, such as piperine, have demonstrated therapeutic potential against a wide range of cancers including breast, ovarian, and lung cancer. nih.gov The anticancer mechanisms often involve the activation of signaling pathways like NF-κB and PI3K/Akt, leading to apoptosis. nih.gov
Synthetic piperidine derivatives have also been a focus of anticancer research. Curcumin mimics incorporating a 3,5-bis(arylidene)-4-oxo-piperidine-1-carboxamide structure showed high anti-proliferative properties against colon (HCT116), breast (MCF7), and skin (A431) cancer cell lines, with some compounds exhibiting potency greater than the clinically used drug 5-fluorouracil. elsevierpure.comnih.gov
Similarly, derivatives of 1,3,4-oxadiazole (B1194373) have been synthesized and screened for anticancer activity. A series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives produced dose-dependent growth inhibition in HeLa cancer cell lines, with IC₅₀ values ranging from 10.64 to 33.62 μM. nih.gov Compounds with a halogen atom at the C5 position of the indolinone ring were found to be the most potent. nih.gov
The table below summarizes the anticancer activity of various piperidine and oxadiazole derivatives.
| Compound Class | Specific Compounds | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| 3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides | 29, 30, 34-38 | HCT116 (Colon) | 0.56 - 0.70 µM | elsevierpure.comnih.gov |
| 30 | A431 (Skin) | 0.64 µM | elsevierpure.comnih.gov | |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives | VIb–d (C5-halogenated) | HeLa (Cervical) | 10.64 - 33.62 µM | nih.gov |
| Acridine–Thiosemicarbazone Derivatives | DL-01 | K-562 (Leukemia) | ~11.45 µM | nih.gov |
| DL-08 | B16-F10 (Melanoma) | 14.79 µM | nih.gov |
Glucagon-like Peptide-1 Receptor (GLP-1R) Agonism (for substituted piperidine derivatives)
GLP-1R agonists are effective treatments for type 2 diabetes and obesity. nih.gov While most are injectable peptides, significant research is underway to develop orally available small-molecule agonists. nih.govpreprints.org Substituted piperidine derivatives are among the chemical classes explored for this purpose. gov.bc.ca
Although direct studies on this compound as a GLP-1R agonist were not found, related structures have shown activity. For example, piperine, an alkaloid containing a piperidine ring, was found to stimulate the secretion of GLP-1 from human enteroendocrine cells. nih.gov This effect was mediated through the activation of the bitter taste receptor TAS2R14 and its downstream signaling molecules. nih.gov Furthermore, patents describe various heterocyclic compounds, including those with piperidine-like structures, as GLP-1R modulators for treating metabolic diseases. google.com The small molecule Boc5, a substituted cyclobutane, was identified as a nonpeptidic agonist at the GLP-1R, demonstrating the potential for non-peptide structures to mimic the action of GLP-1. nih.gov
Toll-Like Receptor 7 (TLR7) Agonism (for specific derivatives)
Toll-like receptors 7 and 8 (TLR7/8) are key components of the innate immune system, and their activation can induce antiviral and anticancer immune responses. nih.govnih.gov Piperidine derivatives have been synthesized and identified as potent TLR7 agonists. nih.govnih.gov
In a series of 8-oxoadenines substituted with a 4-piperidinylalkyl moiety, the length of the alkyl linker was found to be crucial for modulating TLR7/8 selectivity and potency. nih.gov A butyl linker combined with a piperidine ring resulted in the most potent inducers of both IFNα and TNFα cytokines. acs.org Increasing the linker length from ethyl to butyl in the piperidine series enhanced hTLR7 potency. nih.govacs.org The basicity of the piperidine ring is also thought to play a role; less basic analogs like piperazine (B1678402) derivatives showed lower activity, possibly due to reduced accumulation in the acidic endosomal compartments where TLR7 is located. nih.govacs.org
The table below details the activity of piperidine derivatives as TLR7 agonists.
| Compound Series | Specific Compound | Assay | Activity (EC50 or MEC) | Reference |
|---|---|---|---|---|
| Piperidinylalkyl Oxoadenines | Piperidinyl-ethyl (1b) | HEK293-hTLR7 | EC50: Potent agonist | acs.org |
| Piperidinyl-butyl (1c) | HEK293-hTLR7 | EC50: More potent than 1b | acs.org | |
| Imidazoquinolines (N-amide derivatives) | Piperidine analogue (48c) | hTLR7 Reporter Cell | pEC50: 6.8 | nih.gov |
| Piperidine analogue (49e) | hTLR7 Reporter Cell | pEC50: 7.0 | nih.gov | |
| Imidazoquinolines (n-butyl at C-2) | Piperidine analogues (50n, 50t) | hTLR7 Reporter Cell | pEC50: 7.1 and 7.4 | nih.gov |
Structure Activity Relationship Sar Studies
Elucidation of Structure-Activity Relationships
The isoxazole (B147169) ring is a versatile scaffold that allows for the introduction of various substituents, which can significantly alter the compound's biological activity. nih.gov The stability of the isoxazole ring system facilitates the derivatization of its substituents to create functionally complex molecules. nih.gov
A key area of investigation has been the introduction of aryl groups at the 4-position of the isoxazol-3-ol core. A series of 4-aryl-5-(4-piperidyl)-3-isoxazolol derivatives were synthesized and evaluated as GABA-A antagonists. nih.gov This research demonstrated that specific substitutions on the aryl ring are crucial for high affinity and potency. For instance, compounds with meta-phenyl or para-phenoxy substitutions on the 4-position aryl ring displayed significantly higher potencies than previously reported antagonists in this class. nih.gov
Detailed findings from these studies highlight the direct correlation between the nature of the substituent and the resulting biological activity.
Table 1: SAR of 4-Aryl-5-(4-piperidyl)-3-isoxazolol Derivatives as GABA-A Antagonists
| Compound | 4-Position Aryl Substituent | Affinity (Ki, nM) |
|---|---|---|
| 9k | meta-phenyl | 10-70 |
| 9m | meta-phenyl | 10-70 |
| 9l | para-phenoxy | 10-70 |
Data sourced from Frølund et al. (2007). nih.gov
Further studies on other isoxazole derivatives have reinforced the importance of ring substitution. For example, the introduction of a thiophene (B33073) moiety to an isoxazole ring was found to increase its antimicrobial activity. nih.gov Similarly, in the context of anti-inflammatory agents, compounds with chloro or bromo substitutions on a phenyl ring attached to the isoxazole core exhibited significant activity and selectivity for COX-2. nih.gov In other cases, electron-donating groups like methoxy (B1213986) substituents on a benzene (B151609) ring were found to enhance anticancer activity. mdpi.com These findings collectively underscore that the type and position of substituents on the isoxazole ring are critical determinants of the molecule's pharmacological profile.
The piperidine (B6355638) ring is a prevalent structural motif in pharmaceuticals and a crucial component of the 5-(piperidin-4-yl)isoxazol-3-ol scaffold. researchgate.net Modifications to this ring have been shown to have a profound impact on the compound's activity. Studies on analogous structures, such as nucleozin (B1677030) which contains a similar piperazine (B1678402) ring, have revealed that the integrity of this heterocyclic ring is often essential for biological function. plos.orgnih.gov
When the flexible piperazine ring in nucleozin analogs was replaced with a more rigid bicyclic system, specifically 2,5-diazabicyclo[2.2.1]heptane, a loss of anti-influenza activity was observed. plos.org This suggests that the conformational flexibility of the six-membered ring is important for its interaction with the biological target. The loss of activity in these modified analogs highlights the necessity of the piperazine, and by extension the piperidine, ring for maintaining the desired biological effect. nih.gov These results indicate that while modifications can be explored, the fundamental piperidine structure is often a key anchor for activity.
Bioisosteric replacement is a widely used strategy in medicinal chemistry to create new molecules with similar biological properties but potentially improved pharmacokinetics or reduced toxicity. cambridgemedchemconsulting.com A bioisostere is a molecule or group that results from the exchange of an atom or group of atoms with another that is broadly similar. cambridgemedchemconsulting.com This approach has been applied to the piperidine and isoxazole moieties.
Table 2: Examples of Bioisosteric Replacements for the Piperidine Ring
| Original Moiety | Bioisosteric Replacement | Potential Effect | Reference |
|---|---|---|---|
| Piperidine/Piperazine | 2-Azaspiro[3.3]heptane | Improve pharmacokinetics, reduce degradation | enamine.net |
| Piperidine/Piperazine | Spirodiamine analogue | Beneficially affect activity, reduce cytotoxicity | enamine.net |
| Piperidine/Piperazine | Pyrrolidine or Azetidine derivatives | Mimic piperazine/homopiperazine | nih.gov |
This comparative analysis allows researchers to fine-tune the pharmacological profile of a lead compound, balancing potency with other desirable drug-like properties.
Identification of Critical Structural Motifs for Biological Activity
Based on extensive SAR studies, several structural motifs within the this compound framework have been identified as critical for its biological activity.
The Piperidine Ring: The presence of the basic nitrogen-containing piperidine ring is crucial. As seen in analogous series, its replacement can lead to a significant loss of activity, indicating its role in key interactions with the biological target or in maintaining an optimal conformation. plos.orgnih.gov
The Linker and Substitution Pattern: The specific connection point (C5 of the isoxazole to C4 of the piperidine) and the substitution pattern on the isoxazole ring are vital. For instance, the presence of an aryl group at the 4-position of the isoxazole ring has been shown to confer high potency in certain contexts. nih.gov Furthermore, studies on related compounds suggest that a 4,5-disubstituted isoxazole pattern can be more effective than other arrangements, such as a 3,4-disubstituted pattern, for certain activities like antimitotic effects. nih.govmdpi.com
Strategies for Enhancing Potency and Selectivity through Structural Optimization
Building upon the understanding of SAR, several strategies can be employed to optimize the structure of this compound derivatives for enhanced potency and selectivity.
Fine-Tuning of Ring Substituents: Systematically modifying the substituents on the isoxazole ring, particularly on an appended aryl group, can lead to significant gains in potency. nih.gov This includes exploring a wide range of electronic (electron-donating vs. electron-withdrawing) and steric properties.
Conformational Constraint: Introducing rigidity into the molecule, for example by using bicyclic analogs of piperidine, can sometimes enhance selectivity by locking the molecule into its bioactive conformation. However, as noted, this can also lead to a loss of activity if flexibility is required for the biological interaction. plos.org
Computational Modeling: The use of quantum-chemical investigations and molecular modeling can help to establish correlations between molecular structure and biological properties. nih.gov These computational approaches can predict how structural changes might influence electronic properties and binding, guiding the synthesis of more potent and selective compounds.
Molecular Interactions and Receptor Binding Mechanisms
Quantitative Assessment of Binding Affinity and Potency (e.g., Ki, EC50, IC50 values)
4-PIOL is characterized as a low-affinity, low-efficacy partial agonist at the GABA-A receptor. wikipedia.orgnih.gov Its binding affinity and functional potency have been quantified through various assays, including radioligand binding and electrophysiological experiments. In competitive binding assays using [³H]muscimol, 4-PIOL exhibits an affinity (Kᵢ) of 9.1 μM. acs.org Its functional potency, measured as the half-maximal inhibitory concentration (IC₅₀) against GABA-induced currents, is reported to be in the range of 6–9 μM. wikipedia.org
While 4-PIOL itself has modest affinity, it has served as a crucial scaffold for the development of more potent GABA-A receptor ligands. wikipedia.orgelectronicsandbooks.com By introducing various substituents onto the 4-PIOL structure, researchers have created analogues with significantly enhanced binding affinities and functional potencies. For instance, substituting the 4-position of the isoxazolol ring with diphenylalkyl or naphthylalkyl groups can increase affinity dramatically. acs.org This highlights the sensitivity of the receptor's binding pocket to the chemical structure of the ligand.
Table 1: Binding Affinity and Potency of 4-PIOL and Its Derivatives at GABA-A Receptors
| Compound | Kᵢ (μM) | IC₅₀ (μM) | Notes |
| 4-PIOL | 9.1 acs.org | 6-9 wikipedia.org | Low-efficacy partial agonist. |
| 7m (2-naphthylmethyl analogue) | 0.049 acs.org | 0.37 acs.org | Potent antagonist. |
| 7s (3,3-diphenylpropyl analogue) | 0.074 acs.org | 0.02 acs.org | Highly potent antagonist. |
| Unsubstituted 3-hydroxypyrazole analogue | - | ~300 | Weak antagonist. |
| 5-phenyl-4-PHP analogue | 0.022 ucl.ac.uk | 0.15 ucl.ac.uk | High-affinity antagonist. |
Ligand-Target Recognition and Binding Site Analysis
The interaction of 4-PIOL with its target receptors is highly specific, primarily involving the orthosteric binding site of the GABA-A receptor. Its unique properties have made it a valuable tool for exploring the architecture of this site.
4-PIOL binds to the orthosteric site of the GABA-A receptor, the same site where the endogenous neurotransmitter GABA binds. electronicsandbooks.comucl.ac.uk This site is located at the interface between the β and α subunits of the receptor complex. electronicsandbooks.com Due to its status as a partial agonist, 4-PIOL and its derivatives have been instrumental in probing the structural and chemical environment of this binding pocket. nih.govelectronicsandbooks.com
The development of antagonists from the 4-PIOL scaffold has provided significant insights into the topology of the orthosteric site. acs.org Molecular modeling studies, guided by the structure-activity relationships of these analogues, suggest the presence of a substantial cavity near the 4-position of the 3-isoxazolol ring of 4-PIOL. acs.org The dramatic increase in affinity observed with bulky substituents at this position confirms that the receptor can accommodate large, hydrophobic groups within this cavity. acs.orgelectronicsandbooks.com This has allowed for a more detailed mapping of the binding site's dimensions and properties. acs.org
Current research indicates that 4-PIOL functions as a competitive ligand at the orthosteric GABA binding site. nih.govsemanticscholar.org It acts as a weak partial agonist or antagonist depending on the specific GABA-A receptor subunit composition. nih.gov While the GABA-A receptor is a well-known target for allosteric modulators like benzodiazepines and barbiturates, which bind to distinct sites, 4-PIOL's primary mechanism of action is through direct competition with GABA at the main binding site. semanticscholar.orgmeduniwien.ac.at
Some competitive antagonists of the GABA-A receptor, such as gabazine, are thought to act as allosteric inhibitors of channel opening after binding to the orthosteric site. semanticscholar.org However, there is no direct evidence to suggest that 4-PIOL itself binds to or acts via a distinct allosteric site to modulate receptor function. Its effects are best explained by its interaction at the orthosteric locus.
Interestingly, the utility of the 4-PIOL scaffold extends beyond neuroscience. In the field of hematology, 5-(piperidin-4-yl)isoxazol-3-ol was used as a lead compound in the search for new antifibrinolytic agents that inhibit plasmin. researchgate.net This research was guided by shape similarities between 4-PIOL and other compounds known to interact with the kringle 1 domain of plasmin, a region responsible for binding lysine (B10760008) and its analogues. researchgate.net This effort led to the discovery of a related compound, 5-(4-piperidyl)isothiazol-3-ol, which showed superior potency as a plasmin inhibitor. researchgate.net
There is no information available in the scientific literature to suggest that this compound interacts with the zinc-binding domain of histone deacetylase (HDAC) enzymes.
Conformational Analysis and Ligand-Induced Receptor Changes
The binding of 4-PIOL to the GABA-A receptor induces a conformational change in the protein, leading to the opening of its integrated chloride ion channel. nih.gov Electrophysiological studies have shown that 4-PIOL induces an inward whole-cell current in a concentration-dependent manner, which is the functional signature of receptor activation. nih.gov
A notable characteristic of 4-PIOL is that, unlike higher-efficacy agonists, it does not appear to cause significant desensitization of the GABA-A receptor. wikipedia.org This property is believed to be linked to its low-efficacy agonism and the specific conformational state it stabilizes upon binding. wikipedia.org
Molecular modeling and the synthesis of structurally related analogues have provided further insights into the conformational requirements for binding. acs.orgresearchgate.net The development of photo-reactive analogues based on the 4-PIOL scaffold has revealed the presence of cavernous areas near the binding site, suggesting that ligand binding can be associated with novel receptor interactions and conformational adjustments. researchgate.net Docking studies with these analogues help to visualize how the ligand orients itself within the binding site to achieve optimal interaction. researchgate.net
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Predicting Binding Interactions with Target Proteins
Molecular docking studies have been pivotal in elucidating how 5-(piperidin-4-yl)isoxazol-3-ol (4-PIOL) and its derivatives interact with the orthosteric binding site of the GABA(A) receptor. Although 4-PIOL itself is a weak partial agonist, its core structure is used as a foundation to dock more complex and potent antagonists into homology models of the receptor. ucl.ac.ukacs.org These computational models, often based on cryo-EM structures of related receptors, allow researchers to visualize and analyze the binding poses of these ligands at an atomic level. ucl.ac.uk
Docking studies have been informed by extensive structure-activity relationship (SAR) data from analogues of 4-PIOL. ucl.ac.ukacs.org For instance, the development of highly potent antagonists through substitution at the 4-position of the isoxazolol ring was guided by molecular modeling that predicted the existence of a large, previously unexplored cavity within the binding site. nih.govacs.org The docking of these larger analogues, such as those with 2-naphthylmethyl or 3,3-diphenylpropyl substituents, into the GABA(A) receptor model demonstrated that this cavity could accommodate bulky aromatic groups, a finding that was later confirmed by the high binding affinities of these synthesized compounds. nih.govacs.org
These computational experiments reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding. The isoxazolol ring of 4-PIOL and its derivatives is known to mimic the carboxylic acid function of GABA, forming critical interactions within the binding pocket. ucl.ac.uk Docking simulations help to rationalize the dramatic increase in affinity observed when moving from the parent compound, 4-PIOL, to its substituted analogues, attributing the gain in potency to favorable interactions within this newly identified accessory binding cavity. acs.orgresearchgate.net
Pharmacophore Modeling and Ligand-Based Design
The structure of this compound (4-PIOL) has been a cornerstone for the development of pharmacophore models for GABA(A) receptor ligands. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the structure of 4-PIOL and its more potent antagonist derivatives, a pharmacophore model for GABA(A) antagonists has been proposed. nih.govacs.org
This model includes key features derived from the 4-PIOL scaffold: a cationic center (the piperidine (B6355638) nitrogen) and a hydrogen-bond-accepting isoxazolol ring, which are essential for anchoring the ligand in the GABA binding site. nih.govucl.ac.uk The significant leap in antagonist potency achieved by adding large arylalkyl groups at the 4-position of 4-PIOL led to the refinement of this pharmacophore. nih.govacs.org The model was expanded to include a large hydrophobic or aromatic feature, representing the newly identified accessory binding pocket. acs.org
This refined pharmacophore model serves as a powerful tool in ligand-based design. It can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules that possess the required chemical features and spatial arrangement for high-affinity binding to the GABA(A) receptor. acs.org The design of photoaffinity labels, where a photoactivatable group is attached to the 4-PIOL scaffold, was also guided by these pharmacophore and structural models, ensuring that the modified ligands retained high affinity for the target receptor. ucl.ac.uk
Receptor Cavity and Active Site Characterization through Modeling
Molecular modeling studies, originating from the low-efficacy partial agonist this compound (4-PIOL), have been instrumental in characterizing the topography of the GABA(A) receptor's orthosteric binding site. nih.govacs.org The surprisingly high affinity of certain 4-substituted 4-PIOL analogues prompted computational investigations that revealed the presence of a previously unappreciated cavity within the active site, adjacent to the core GABA binding region. nih.govresearchgate.net
A molecular modeling study based on a series of potent 4-PIOL derivatives was performed to explore the dimensions and properties of this receptor cavity. nih.gov The study demonstrated that this pocket is of considerable size and is capable of accommodating bulky and structurally diverse substituents, such as phenylalkyl, diphenylalkyl, and naphthylalkyl groups. nih.govacs.org This finding was significant because it expanded the known boundaries of the GABA(A) binding site and opened new avenues for antagonist design. The introduction of a phenyl ring directly into the 4-position, for example, was shown to occupy a favorable position in this previously unexplored receptor region. acs.org
More recent studies, integrating these ligand-based models with high-resolution cryo-EM structures of GABA(A) receptors, have provided even more detailed maps of the binding site. ucl.ac.uk These integrated models confirm the existence of cavernous areas near the 4-PIOL binding orientation, validating the earlier computational predictions and providing a robust framework for the rational design of subtype-selective ligands. ucl.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Analysis
The development of potent GABA(A) antagonists from the this compound (4-PIOL) template provides a classic example of a Quantitative Structure-Activity Relationship (QSAR). QSAR studies aim to correlate variations in the chemical structure of compounds with changes in their biological activity. In this context, 4-PIOL serves as the parent compound with a known, low binding affinity (Ki = 9.1 μM). nih.gov
By systematically modifying the 4-PIOL structure, specifically by introducing various substituents at the 4-position of the isoxazolol ring, researchers were able to generate a series of compounds with dramatically increased affinity and antagonist potency. nih.govacs.org This dataset of structurally related compounds and their corresponding biological activities is ideal for establishing a QSAR.
For instance, the transition from the unsubstituted 4-PIOL to analogues with large, lipophilic groups resulted in a significant increase in binding affinity. The 2-naphthylmethyl analogue and the 3,3-diphenylpropyl analogue showed Ki values of 0.049 μM and 0.074 μM, respectively, representing an increase in affinity of over 100-fold compared to 4-PIOL. nih.gov An even more striking example is the addition of a 3-biphenyl group, which produced an antagonist with a 910-fold increase in binding affinity compared to the parent partial agonist, 4-PIOL. researchgate.net
These relationships clearly demonstrate that the size, shape, and hydrophobicity of the substituent at the 4-position are critical determinants of antagonist activity at the GABA(A) receptor. While a formal mathematical QSAR model has not been detailed in the reviewed literature, the data strongly supports a qualitative QSAR where increased bulk and aromaticity at this position lead to enhanced binding and antagonist function.
Table of Comparative Binding Affinities Below is a table showcasing the structure-activity relationship of 4-PIOL and its derivatives at the GABA(A) receptor.
| Compound Name | Structure | Substitution at 4-Position | Binding Affinity (Ki, μM) | Fold Increase in Affinity vs. 4-PIOL |
| This compound (4-PIOL) | None | 9.1 nih.gov | 1 | |
| 4-(2-naphthylmethyl)-5-(piperidin-4-yl)isoxazol-3-ol | 2-Naphthylmethyl | 0.049 nih.gov | ~186 | |
| 4-(3,3-diphenylpropyl)-5-(piperidin-4-yl)isoxazol-3-ol | 3,3-Diphenylpropyl | 0.074 nih.gov | ~123 | |
| 4-(1-Bromo-2-naphthylmethyl)-5-(piperidin-4-yl)isoxazol-3-ol | 1-Bromo-2-naphthylmethyl | 0.010 acs.org | 910 |
Molecular Dynamics Simulations to Elucidate Dynamic Interactions
While specific molecular dynamics (MD) simulations focusing exclusively on this compound were not prominently featured in the reviewed literature, this computational technique is widely applied to understand the behavior of ligands within the GABA(A) receptor. nih.govkcl.ac.uk MD simulations provide a dynamic view of the ligand-receptor complex over time, complementing the static picture offered by molecular docking. kcl.ac.uk
For ligands targeting the GABA(A) receptor, MD simulations are used to assess the stability of the binding pose predicted by docking, to map the pathways of ligand entry and exit from the binding site, and to understand how ligand binding induces conformational changes in the receptor that lead to channel gating or modulation. nih.govkcl.ac.uk For example, MD simulations have been used to study the binding of GABA itself to insect GABA receptors, revealing the dynamic interactions and free energy landscape of the binding process. kcl.ac.uk
Given the extensive use of 4-PIOL as a scaffold for GABA(A) antagonists, it is highly probable that MD simulations have been used to validate the docking poses of its more potent derivatives. Such simulations would be crucial to confirm that the bulky substituents are stably accommodated within the identified receptor cavity and to observe their influence on the local and global dynamics of the receptor protein. It has been proposed that the occupancy of this cavity by the large aromatic substituents on the 4-PIOL framework prevents the conformational changes required for receptor activation, thus explaining their antagonist effect. ttuhsc.edu MD simulations are the ideal computational tool to test this hypothesis by exploring the dynamic consequences of ligand binding.
Preclinical Pharmacological Evaluation Approaches
In Vitro Cellular and Biochemical Assays
In vitro assays are fundamental in determining the interaction of a compound with its molecular target and its effects on cellular functions.
Receptor binding assays are crucial for quantifying the affinity of a compound for its target receptor. For 5-(piperidin-4-yl)isoxazol-3-ol, which targets the GABA-A receptor, these assays typically measure the displacement of a radiolabeled ligand, such as [3H]muscimol, from the receptor. Studies have shown that this compound exhibits affinity for GABA-A receptor sites in the low-micromolar range. Specifically, it has been reported to have an IC50 value of 9.3 ± 2.6 µM for GABA-A receptor sites. The use of [3H]muscimol is particularly relevant as it is a potent agonist at the orthosteric site of the GABA-A receptor, and competition for this binding site provides a direct measure of a compound's affinity.
Table 1: GABA-A Receptor Binding Affinity of this compound
| Compound | Assay Type | Receptor | IC50 (µM) |
| This compound | Radioligand Binding | GABA-A | 9.3 ± 2.6 |
While the primary target of this compound is the GABA-A receptor, comprehensive preclinical evaluation often includes screening for off-target enzyme inhibition to assess selectivity. For derivatives of the isoxazole (B147169) and piperidine (B6355638) scaffolds, various enzyme inhibition assays have been employed. For instance, derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole have been evaluated for their effects on human caseinolytic protease P (HsClpP) using α-casein hydrolysis assays. Other related heterocyclic structures have been tested for inhibitory activity against enzymes like α-glucosidase. However, specific data on the direct inhibitory effects of this compound on a broad panel of enzymes from assays such as the SIRT-Glo assay or others are not extensively available in the public domain.
Cell-based functional assays provide insights into the cellular consequences of compound-target interaction. For this compound, whole-cell patch-clamp electrophysiology is a key technique. In this assay, the compound's ability to modulate the function of the GABA-A receptor ion channel is measured. Studies on recombinant human GABA-A receptors (α1β2γ2S subunits) expressed in Sf-9 insect cells have demonstrated that this compound acts as a partial agonist. nih.gov It induces inward whole-cell currents in a concentration-dependent manner, and these currents can be inhibited by GABA-A receptor antagonists. nih.gov
With regard to other cellular functions, such as cell proliferation, assays like the CCK-8 or MTT assay are commonly used. These colorimetric assays measure cell viability and metabolic activity. While various isoxazole and piperidine derivatives have been evaluated for their cytotoxic and anti-proliferative effects against cancer cell lines like HCT-116 and MCF-7, specific data for this compound in these assays are not widely reported.
Table 2: Functional Characterization of this compound in Cell-Based Assays
| Assay Type | Cell Line/System | Receptor Subtype | Observed Effect |
| Whole-cell patch-clamp | Sf-9 insect cells | Human recombinant GABA-A (α1β2γ2S) | Induces concentration-dependent inward currents (Partial Agonist) nih.gov |
To ensure that the observed pharmacological effects are due to the intended target, in vitro selectivity profiling against a panel of off-targets is essential. This typically involves screening the compound against a wide range of receptors, ion channels, and transporters. While derivatives of the 5-(piperidin-4-yl)isoxazole scaffold have been profiled for selectivity, for example, against dopamine (B1211576) receptors, specific and comprehensive selectivity panel data for this compound itself are limited in publicly accessible literature.
In Vivo Pharmacological Studies in Relevant Animal Models (e.g., anticonvulsant activity in mice, tumor growth inhibition in xenograft models)
In vivo studies in animal models are critical for evaluating the therapeutic potential of a compound. Given its activity at GABA-A receptors, this compound would be a candidate for evaluation in models of neurological disorders, such as epilepsy. Standard models to assess anticonvulsant activity include the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in mice. The MES test is indicative of a compound's ability to prevent seizure spread, while the PTZ test suggests an ability to raise the seizure threshold.
Future Directions and Research Opportunities
Rational Design of Novel Derivatives with Enhanced Target Specificity and Efficacy
The principles of medicinal chemistry and structure-based drug design offer a clear path forward for optimizing the therapeutic profile of 5-(piperidin-4-yl)isoxazol-3-ol. A central strategy will be the systematic exploration of the structure-activity relationships (SAR) to identify key molecular interactions that govern target binding and biological activity.
Future design efforts will likely focus on modifications at several key positions:
The Piperidine (B6355638) Ring: The nitrogen atom of the piperidine ring is a prime site for introducing a wide variety of substituents to probe interactions with target proteins and modulate physicochemical properties.
The Isoxazole (B147169) Core: While generally a stable core, substitutions on the carbon atom of the isoxazole ring can influence electronic properties and spatial arrangement, potentially leading to improved target engagement.
The 3-ol Group: The hydroxyl group can be derivatized to form ethers or esters, or it can be replaced with other functional groups like amines to explore new hydrogen bonding patterns and alter metabolic stability.
SAR studies have shown that the biological activity of isoxazole derivatives can be significantly influenced by the nature and position of substituents. For instance, the presence of electron-donating groups like methoxy (B1213986) substituents on aryl rings attached to the isoxazole core has been shown to enhance anticancer activity in some series. mdpi.comnih.gov Conversely, electron-withdrawing groups can also promote cytotoxicity in other contexts. nih.gov By systematically synthesizing and testing analogs with diverse chemical functionalities, researchers can build detailed SAR models to guide the design of next-generation compounds with superior potency and reduced off-target effects. mdpi.comnih.govresearchgate.netmdpi.com
Table 1: Examples of Structure-Activity Relationship (SAR) Insights for Isoxazole Derivatives
| Modification Area | Substituent Type | Observed Effect on Biological Activity | Reference |
| Phenyl ring on Isoxazole | Electron-donating groups (e.g., methoxy) | Enhanced anticancer activity in certain prostate cancer cell lines. | mdpi.comnih.gov |
| Phenyl ring on Isoxazole | Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) | Promoted cytotoxicity against various human cancer cell lines. | nih.gov |
| General Isoxazole Core | Methyl, methoxy, or chloride substitutions | Enhanced activity against U87 glioblastoma cells. | mdpi.comnih.gov |
| General Isoxazole Core | Hydroxyl group on an attached benzene (B151609) ring | Significantly increased bioactivity compared to methoxy or acetate groups. | mdpi.com |
Exploration of New Therapeutic Avenues beyond Current Research Focus
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkably broad spectrum of biological activities. nih.govrsc.orgresearchgate.netnih.gov This versatility suggests that analogs of this compound could be effective against a wide range of diseases beyond their initial area of investigation.
Future research should involve screening a library of derivatives against a diverse panel of biological targets and in various disease models. Promising therapeutic areas for exploration include:
Oncology: Isoxazole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis. researchgate.netespublisher.comebi.ac.uk
Inflammatory Diseases: Certain isoxazole compounds act as anti-inflammatory agents, for example by inhibiting cyclooxygenase (COX) enzymes. nih.gov
Infectious Diseases: The isoxazole ring is a component of several antibacterial drugs (e.g., sulfamethoxazole) and has been incorporated into compounds with antifungal and antiviral properties. nih.govresearchgate.net
Neurological Disorders: Derivatives have been investigated for neuroprotective effects and as potential treatments for conditions like Alzheimer's disease. nih.govnih.gov
Metabolic Diseases: Some isoxazole-containing compounds have shown potential as antidiabetic agents. mdpi.com
Table 2: Potential Therapeutic Targets and Indications for Isoxazole-Piperidine Scaffolds
| Therapeutic Area | Potential Molecular Targets/Mechanisms | Example Indications | References |
| Oncology | Protein Kinases (e.g., VEGFR, FLT3), Tubulin Polymerization, Apoptosis Induction | Various Cancers (Lung, Breast, Colon) | mdpi.comresearchgate.netespublisher.com |
| Inflammation | Cyclooxygenase (COX) enzymes, p38 MAP kinase | Rheumatoid Arthritis, Autoimmune Disorders | nih.gov |
| Infectious Diseases | Dihydropteroate synthase, Viral entry/replication proteins | Bacterial, Fungal, and Viral Infections | nih.govresearchgate.net |
| Neurological Disorders | GABAA receptors, Monoamine oxidase (MAO) | Epilepsy, Depression, Alzheimer's Disease | nih.govnih.govnih.gov |
| Metabolic Disorders | Peroxisome proliferator-activated receptors (PPARs) | Type 2 Diabetes | mdpi.commdpi.com |
Advanced Synthetic Methodologies for Diversification of Analog Libraries
To fully explore the chemical space around the this compound scaffold, efficient and robust synthetic methods are required. While traditional batch chemistry is suitable for initial studies, more advanced methodologies can accelerate the drug discovery process by enabling the rapid production of large and diverse libraries of analogs.
Future synthetic efforts should embrace modern techniques such as:
Combinatorial and Parallel Synthesis: These high-throughput approaches allow for the creation of large numbers of compounds simultaneously by systematically combining a smaller number of building blocks. researchgate.net Solid-phase synthesis, where molecules are built on a polymer support, is particularly well-suited for combinatorial chemistry as it simplifies purification at each step. nih.govmdpi.com Libraries of hundreds or thousands of isoxazole-piperidine derivatives can be generated for screening. acs.org
Flow Chemistry: In flow synthesis, reagents are pumped through a network of tubes and reactors where they mix and react. uc.pt This technique offers superior control over reaction parameters like temperature and time, leading to higher yields, better purity, and improved safety. researchgate.net It is also highly scalable, allowing for the efficient production of promising lead compounds. acs.org The synthesis of trisubstituted isoxazoles, which can be challenging in batch, has been successfully demonstrated using multi-step flow processes. researchgate.netresearchgate.net
These advanced methods will be instrumental in quickly generating the chemical diversity needed to perform comprehensive SAR studies and screen for new biological activities.
Integration of Omics Data for Deeper Mechanistic Insights
Understanding how a compound exerts its biological effects at a molecular level is crucial for its optimization and clinical development. The integration of large-scale "omics" datasets—such as genomics, proteomics, and metabolomics—provides a powerful, unbiased approach to elucidating the mechanism of action of novel compounds.
Future research on this compound derivatives should incorporate these systems-level analyses:
Chemoproteomics: This technique aims to identify the direct protein targets of a small molecule within a complex biological system. A novel approach leverages the intrinsic photochemistry of the isoxazole ring itself, which can be activated by UV light to form a covalent bond with its binding partner, allowing for subsequent identification by mass spectrometry. biorxiv.org This method can provide definitive evidence of a drug-target interaction.
Genomics and Transcriptomics: Chemical-genetic profiling can be used to identify genes that, when mutated, confer resistance or sensitivity to a compound, thereby revealing its mechanism of action or cellular pathway. asm.org Transcriptomics (analyzing gene expression) can show how a compound alters cellular signaling networks and phenotypes. nih.gov
Metabolomics: By analyzing the global changes in small-molecule metabolites within a cell or organism after treatment, metabolomics can provide a functional readout of a compound's effects on cellular biochemistry and physiology. nih.gov For example, studies have shown that isoxazole compounds can alter the metabolite profiles of pancreatic β-cells. nih.gov
By combining these omics approaches, researchers can build a comprehensive picture of how isoxazole-piperidine derivatives function, identify novel targets, and potentially discover biomarkers for patient stratification.
Addressing Challenges in the Design and Optimization of Isoxazole-Piperidine Scaffolds
The journey of a promising hit compound to a clinical drug is fraught with challenges related to optimizing its drug-like properties. The isoxazole-piperidine scaffold, while promising, is not immune to these hurdles.
Key challenges that will need to be addressed in future research include:
Metabolic Stability: Aromatic and heterocyclic rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance from the body. nih.gov A strategy to mitigate this is "scaffold-hopping," where a metabolically liable ring is replaced with a more stable, electron-deficient heterocycle (e.g., replacing a phenyl ring with a pyridine) while maintaining the necessary geometry for target binding. nih.gov
Bioactivation: In some contexts, the metabolism of an isoxazole ring can lead to the formation of reactive metabolites, such as enimines, which can covalently bind to proteins and cause toxicity. nih.gov Careful structural modification, for example by avoiding certain substituents like a 4-amino group on the isoxazole ring, can reduce this risk. nih.gov
By proactively addressing these potential liabilities through thoughtful molecular design and advanced analytical techniques, researchers can increase the probability of successfully translating a this compound derivative into a valuable therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
